Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

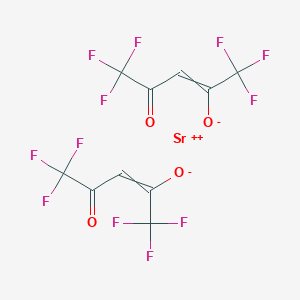

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate (SFOP) is an inorganic compound with a molecular formula of C6F6O2Sr. SFOP is a colorless, odorless, and non-toxic compound that has a melting point of -42°C and a boiling point of 130°C. SFOP is insoluble in water, but soluble in most organic solvents. It is a strong oxidizing agent and is used in a variety of scientific applications.

Scientific Research Applications

Strontium in Biological Fields

Strontium, though not biologically essential in humans, shows chemical similarities to calcium, enabling its absorption by living organisms. Its isotopes, both radioactive and non-radioactive, find application in medical fields and as analytical tools. Strontium isotope ratios (87Sr/86Sr) are utilized in studying dietary habits, migration patterns of ancient populations, food authentication, and forensic sciences, providing a valuable tool for biological research (Coelho et al., 2017).

Provenancing with Strontium Isotopes

The use of bioavailable strontium in different environments to provenance biological materials has grown, especially in ecology and archaeology. Strontium isotope ratios require careful methodological considerations to interpret results effectively. Modern plant materials often provide the best approximation of bioavailable strontium, with domain mapping producing accurate isoscapes for research questions. However, machine learning promises more geographically comprehensive and accurate isoscapes in the future (Holt et al., 2021).

Global Bioavailable Strontium Isoscapes

Advances in mapping bioavailable strontium isotope ratios (87Sr/86Sr) are crucial for provenance studies in various scientific fields. A proposed framework combines global bioavailable 87Sr/86Sr data with geological mapping and environmental covariates, using a random forest regression method for predicting bioavailable 87Sr/86Sr. This approach has shown promise in data-rich regions and highlights the need for increased data collection in geologically complex and data-poor regions to improve isoscape accuracy (Bataille et al., 2020).

Strontium in Bone Tissue Engineering

Strontium's role in bone tissue engineering emerges from its positive effects on bone formation and reduction of osteoclast activity. The integration of strontium ions into biomaterials for bone tissue engineering applications has attracted attention due to its osteopromoting properties. Various biomaterials, including calcium phosphate ceramics, bioactive glasses, metal-based materials, and polymers, have been functionalized with strontium to enhance bone regeneration capabilities (Borciani et al., 2022).

Strontium's Osteogenic Effect in Orthopaedics

Research on strontium's osteogenic effects has shown its potential in enhancing bone formation and inhibiting bone resorption. Strontium has found application in treating osteoporosis, tissue engineering, bone tumors, and bone metastases, highlighting its significance in orthopaedics and bone tissue engineering. The development of strontium-based materials can improve the mechanical and biological properties of bone replacement materials, showing promise for future advancements in this field (Li et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves the reaction between strontium oxide and 1,1,1,5,5,5-hexafluoro-4-penten-2-one in the presence of acetic acid.", "Starting Materials": [ "Strontium oxide", "1,1,1,5,5,5-hexafluoro-4-penten-2-one", "Acetic acid" ], "Reaction": [ "Add strontium oxide to a flask containing acetic acid and stir until dissolved", "Add 1,1,1,5,5,5-hexafluoro-4-penten-2-one to the flask and stir for 2 hours at room temperature", "Heat the mixture to 80°C and stir for an additional hour", "Allow the mixture to cool to room temperature and filter the resulting solid", "Wash the solid with water and dry in a vacuum oven" ] } | |

CAS RN |

121012-89-3 |

Molecular Formula |

C10H2F12O4Sr |

Molecular Weight |

501.72 g/mol |

IUPAC Name |

strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

InChI Key |

KEVXBFHXVKDJRZ-PAMPIZDHSA-L |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2] |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)